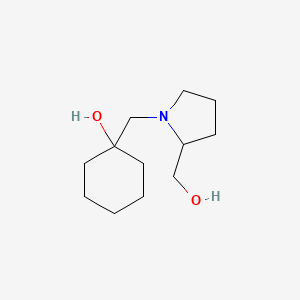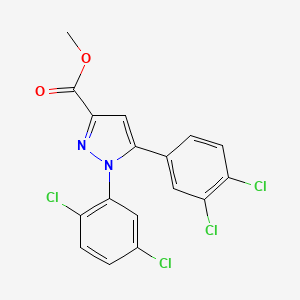
N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycine” is a research compound. Its molecular formula is C10H11NO6S , and its molecular weight is 273.26 . The compound is not categorized as a medicine or drug.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C10H11NO6S . Techniques such as NMR, IR spectroscopy, and X-ray crystallography are typically employed to elucidate the structure.Aplicaciones Científicas De Investigación
Glycine Transporter Inhibitors
One significant area of research related to compounds structurally similar to N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycine involves the synthesis and biological evaluation of inhibitors targeting the glycine transporter-1 (GlyT-1). These inhibitors, like the analogues discussed by Cioffi et al. (2016), are designed to enhance neurotransmitter activity by inhibiting glycine reuptake, potentially offering therapeutic benefits in treating neurological disorders such as schizophrenia and cognitive impairments. The advanced leads from this research showed a desirable balance of in vitro GlyT-1 potency and selectivity, along with favorable pharmacokinetic and safety characteristics, demonstrating significant in vivo activity in both rodent and nonhuman primate models (Cioffi et al., 2016).
Neuroprotective Agents
Compounds within this chemical class have also been explored for their neuroprotective properties. For instance, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, has shown potential as a neuroprotectant for cerebral ischemia. NBQX is a potent and selective inhibitor of the non-NMDA glutamate receptor, demonstrating protection against global ischemia, highlighting the therapeutic potential of compounds affecting glutamate and glycine receptors in neuroprotection (Sheardown et al., 1990).
Aldose Reductase Inhibitors
In the context of diabetes research, N-[(substituted amino)phenyl]sulfonyl]glycines have been synthesized and evaluated for their potential as aldose reductase inhibitors. These compounds are explored for their capacity to mitigate complications of diabetes, such as cataract formation, by inhibiting the aldose reductase enzyme, which plays a critical role in the polyol pathway involved in diabetic complications. The study by Mayfield and Deruiter (1987) identified compounds with significant inhibitory activity, offering insights into the development of more effective diabetes treatments (Mayfield & Deruiter, 1987).
Mecanismo De Acción
Target of Action
N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycine is an analogue of capsaicin . Capsaicin is known to target the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel that is expressed in sensory neurons and involved in pain perception.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3492±210 °C at 760 mmHg, a vapor pressure of 00±08 mmHg at 25°C, and a water solubility at 25 deg C (mg/L): 3211 . These properties may influence its bioavailability and pharmacokinetics.
Propiedades
IUPAC Name |
2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6S/c1-18(14,15)11(5-10(12)13)7-2-3-8-9(4-7)17-6-16-8/h2-4H,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGFMPSVDSCLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2888305.png)
![N-benzyl-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2888307.png)

![2-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2888310.png)

![Tert-butyl 2-[(2-chloro-5-methylsulfanylbenzoyl)amino]-2-cyanoacetate](/img/structure/B2888314.png)

![N-[1-(Pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2888317.png)
![2-{[4-(Methylthio)benzyl]amino}ethanol hydrochloride](/img/no-structure.png)
![8-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888319.png)
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2888320.png)
![3-[(2,4-Dimethylphenoxy)methyl]aniline](/img/structure/B2888322.png)
![3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2888324.png)
